N-[(N'-acetylhydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide N-[(N'-acetylhydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1021208-38-7
VCID: VC11955039
InChI: InChI=1S/C11H15N3O4S/c1-8-3-5-10(6-4-8)19(17,18)12-7-11(16)14-13-9(2)15/h3-6,12H,7H2,1-2H3,(H,13,15)(H,14,16)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NNC(=O)C
Molecular Formula: C11H15N3O4S
Molecular Weight: 285.32 g/mol

N-[(N'-acetylhydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide

CAS No.: 1021208-38-7

Cat. No.: VC11955039

Molecular Formula: C11H15N3O4S

Molecular Weight: 285.32 g/mol

* For research use only. Not for human or veterinary use.

N-[(N'-acetylhydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide - 1021208-38-7

Specification

CAS No. 1021208-38-7
Molecular Formula C11H15N3O4S
Molecular Weight 285.32 g/mol
IUPAC Name N-[2-(2-acetylhydrazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C11H15N3O4S/c1-8-3-5-10(6-4-8)19(17,18)12-7-11(16)14-13-9(2)15/h3-6,12H,7H2,1-2H3,(H,13,15)(H,14,16)
Standard InChI Key UNCBDJLPYNJEHP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NNC(=O)C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NNC(=O)C

Introduction

N-[(N'-acetylhydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide family. Sulfonamides are widely recognized for their diverse pharmacological applications, including antimicrobial, anticancer, and enzyme-inhibitory activities. The compound's structure integrates a sulfonamide group, a hydrazinecarbonyl moiety, and an acetyl substituent, which collectively contribute to its potential biological activity.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Sulfonamide Formation: Reaction of 4-methylbenzenesulfonyl chloride with an amine precursor under basic conditions to form the sulfonamide core.

  • Hydrazine Derivative Addition: Introduction of a hydrazinecarbonyl group through condensation reactions.

  • Acetylation: Final acetylation step using acetic anhydride or acetyl chloride to yield the target compound.

Applications in Research

This compound can serve as:

  • Lead Molecule Development: Its modular structure allows for derivatization to optimize pharmacokinetics and efficacy.

  • Biological Screening: Testing against bacterial strains, cancer cell lines, or enzymes for activity profiling.

  • Structural Studies: Useful in molecular docking and computational studies to predict binding affinities.

Comparative Analysis with Related Compounds

PropertyN-[(N'-acetylhydrazinecarbonyl)methyl]-4-methylbenzene-1-sulfonamideRelated Sulfonamides
Molecular WeightModerate (~271 g/mol)Variable
SolubilityLikely soluble in polar solventsTypically soluble in water/alcohols
Pharmacological PotentialAntimicrobial, anticancerBroad spectrum
Ease of SynthesisMulti-step but straightforwardVaries based on substituents

Limitations and Future Directions

While promising, the compound's biological activity requires validation through:

  • In Vitro Studies: Testing against microbial strains or cancer cell lines.

  • Toxicity Profiling: Ensuring safety in preclinical models.

  • Derivatization Studies: Exploring structural modifications for enhanced activity.

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